Ortho-Substitution: Physicochemical Differentiation from 3- and 4-Fluoro Regioisomers
The 2-fluoro (ortho) substitution on the phenyl ring of ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (C15H19FO3, MW: 266.31) confers a distinct molecular geometry and electronic profile compared to its 3-fluoro (meta) and 4-fluoro (para) regioisomers . While all three share an identical molecular formula and weight, the ortho-fluoro group creates a unique steric environment around the ketone moiety, which is not present in the meta or para analogs [1]. This is reflected in the different InChIKeys and SMILES strings for each regioisomer, confirming they are distinct chemical entities with unique 3D conformations .
| Evidence Dimension | Steric and electronic environment |
|---|---|
| Target Compound Data | CCOC(=O)CCCCCC(=O)C1=CC=CC=C1F (SMILES) |
| Comparator Or Baseline | 3-fluoro regioisomer (CAS 122115-57-5): CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F |
| Quantified Difference | Qualitative difference: ortho vs. meta substitution. Distinct InChIKeys confirm non-interchangeability. |
| Conditions | Comparison of canonical SMILES and InChIKey data from authoritative chemical databases. |
Why This Matters
Procurement of the correct regioisomer is essential for reproducibility in structure-activity relationship (SAR) studies and for ensuring the correct starting material for multi-step syntheses.
- [1] PubChem. (2025). Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate (CID 24727348). National Library of Medicine. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
